molecular formula C13H16N4O3S B2746417 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide CAS No. 1797182-30-9

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide

Cat. No. B2746417
CAS RN: 1797182-30-9
M. Wt: 308.36
InChI Key: SKYAXSGEDMLSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a derivative of pyrazolopyridine and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Scientific Research Applications

Biological Activity and Applications

Synthesis and Biological Activity : Sulfonamide-based hybrids have been a focus of recent advances in drug discovery due to their wide range of pharmacological activities. These include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The variability in the R and R' moieties attached to the sulfonamide group allows for the creation of diverse hybrids with significant biological activities. Specifically, the synthesis and evaluation of sulfonamide hybrids containing coumarin, indole, quinoline, isoquinoline, chalcone, pyrazole/pyrazoline, quinazoline, pyrimidine, thiazole, benzothiazole, and pyridine have been highlighted, showing a broad spectrum of biological effects (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Catalysis and Synthesis Techniques : The synthesis of heterocyclic compounds, including pyridines and pyrazoles, has been facilitated by novel catalytic processes and synthesis techniques. For instance, new ionic liquid sulfonic acid functionalized pyridinium chloride has been used for the efficient synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing the versatility of sulfonamide derivatives in catalysis and organic synthesis (Zolfigol et al., 2015).

Antimicrobial and Anticancer Applications : Sulfonamides and their derivatives have shown significant antimicrobial and anticancer activities. New heterocyclic compounds containing a sulfonamido moiety have been developed as antibacterial agents, with several compounds demonstrating high activities. This highlights the potential of sulfonamide-based compounds in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, the synthesis of N-(guanidinyl)benzenesulfonamides with various biologically active moieties has been evaluated for anticancer activity against human tumor breast cell lines, showing promising results (Ghorab, El-Gazzar, & Alsaid, 2014).

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c18-21(19,13-2-1-5-14-9-13)16-11-8-15-17(10-11)12-3-6-20-7-4-12/h1-2,5,8-10,12,16H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYAXSGEDMLSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.